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4-iodo-1H-pyrazole-5-carbohydrazide

Cat. No.: B2394103
CAS No.: 1005592-09-5
M. Wt: 252.015
InChI Key: OPDJNLXKTZTTFT-UHFFFAOYSA-N
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Description

Evolution and Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, has a rich history dating back to its first synthesis in the late 19th century. nih.govresearchgate.net German chemist Ludwig Knorr first used the term "pyrazole" in 1883, and its synthesis was discovered by Hans von Pechmann in 1898. researchgate.netnih.gov Initially explored for its dye-producing properties, the pyrazole scaffold quickly revealed a vast potential that has made it a privileged structure in medicinal and agricultural chemistry. nih.govresearchgate.net

The unique arrangement of its nitrogen atoms—one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type)—imparts pyrazole with the ability to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets. organic-chemistry.orgnih.gov This versatility has led to the incorporation of the pyrazole core into a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobials. researchgate.netnih.govarkat-usa.org The evolution of synthetic methodologies, from classical Knorr-type condensations of 1,3-dicarbonyls with hydrazines to modern multicomponent and transition-metal-catalyzed reactions, has continuously expanded the library of accessible pyrazole derivatives, cementing its significance in contemporary chemical research. arkat-usa.orgresearchgate.netnih.gov

Overview of Halogenated Pyrazole Derivatives in Contemporary Chemical Synthesis

The introduction of halogen atoms onto the pyrazole ring is a critical strategy for modulating the electronic properties and reactivity of the scaffold. organic-chemistry.org Halogenation, particularly at the C4 position, is a common and often straightforward electrophilic substitution. mdpi.com Iodinated pyrazoles, in particular, are highly valuable synthetic intermediates. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group and a versatile handle for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.govresearchgate.net

These reactions allow for the precise installation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a simple iodinated precursor. researchgate.net For instance, 4-iodopyrazoles serve as building blocks for creating highly functionalized pyrazole derivatives with applications ranging from agrochemicals to pharmaceuticals. researchgate.netnih.gov The synthesis of these iodo-derivatives can be achieved through various methods, including direct iodination with molecular iodine or the use of reagents like iodine monochloride (ICl). nih.govarkat-usa.org

Role of Carbohydrazide (B1668358) Moieties in Molecular Design and Bioactive Compounds

The carbohydrazide functional group, -CONHNH₂, is a derivative of hydrazine (B178648) and is recognized as an important pharmacophore in medicinal chemistry. researchgate.netresearchgate.net Its structure provides a combination of a carbonyl group, which can act as a hydrogen bond acceptor, and an N-H group, which can act as a hydrogen bond donor. This dual capacity allows carbohydrazide derivatives to form strong and specific interactions with biological receptors. researchgate.net

Carbohydrazides are key precursors in the synthesis of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, and are frequently used to create Schiff bases and hydrazones. researchgate.net These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net The inclusion of a carbohydrazide moiety in a molecular design can enhance the compound's interaction with biological targets and is a widely used strategy in the development of new therapeutic agents. nih.govnih.gov

Research Scope and Focus on 4-Iodo-1H-pyrazole-5-carbohydrazide

This article focuses specifically on the chemical compound This compound . This molecule uniquely combines the three structural features discussed above: the versatile pyrazole core, a reactive iodo-substituent, and a bioactive carbohydrazide moiety.

Table 1: Key Structural Features of this compound

FeatureDescriptionSignificance
Pyrazole Nucleus A five-membered aromatic heterocycle with two adjacent nitrogen atoms.A privileged scaffold in medicinal chemistry, providing a stable and versatile core. nih.govresearchgate.net
4-Iodo Substituent An iodine atom attached to the 4th position of the pyrazole ring.A versatile synthetic handle for cross-coupling reactions, enabling further molecular elaboration. nih.govresearchgate.net
5-Carbohydrazide Moiety A -CONHNH₂ group attached to the 5th position of the pyrazole ring.A known pharmacophore capable of forming key hydrogen bonds with biological targets and a precursor for other heterocycles. researchgate.net

The presence of the iodo group at the C4 position and the carbohydrazide at the C5 position makes this compound a particularly interesting building block for chemical synthesis. While direct and extensive research on this specific molecule is not widely published, its potential can be inferred from studies on closely related analogues. Research on various pyrazole-5-carbohydrazide derivatives has highlighted their potential as anticancer agents, capable of inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The carbohydrazide group is often crucial for this activity.

The synthesis of this compound would likely proceed via the conversion of a corresponding pyrazole-5-carboxylic acid ester with hydrazine hydrate (B1144303). researchgate.net The iodination step can be performed on the pyrazole ring before or after the formation of the carbohydrazide. nih.gov The resulting compound is a valuable intermediate, primed for further modification. For example, the carbohydrazide can be condensed with various aldehydes or ketones to form hydrazones, a class of compounds also investigated for significant biological activity. nih.gov The iodine atom can be utilized in palladium-catalyzed reactions to introduce diverse substituents, allowing for the creation of a library of novel compounds for screening in drug discovery programs. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IN4O B2394103 4-iodo-1H-pyrazole-5-carbohydrazide CAS No. 1005592-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJNLXKTZTTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Iodo 1h Pyrazole 5 Carbohydrazide and Its Precursors

Retrosynthetic Analysis of 4-Iodo-1H-pyrazole-5-carbohydrazide

A logical retrosynthetic analysis of this compound (Target Molecule) suggests that the final carbohydrazide (B1668358) group can be derived from a corresponding ester, such as ethyl 4-iodo-1H-pyrazole-5-carboxylate. This intermediate, in turn, can be envisioned as arising from the direct iodination of a pyrazole-5-carboxylate ester. The pyrazole (B372694) ring itself is a common heterocyclic motif that can be constructed through several well-established synthetic routes. This stepwise disconnection forms the basis for the synthetic strategies discussed below.

Conventional Synthetic Routes to the Pyrazole Core

The formation of the pyrazole ring is a fundamental step in the synthesis of the target molecule. Several classical and modern methods are available for this purpose.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Equivalents

A primary and widely used method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This approach is known for its simplicity and efficiency. nih.gov The reaction involves the nucleophilic attack of the hydrazine onto the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The choice of reaction conditions, such as the solvent and catalyst, can influence the regioselectivity of the reaction, particularly when using substituted hydrazines. nih.govmdpi.com For instance, the use of aprotic dipolar solvents has been shown to favor the formation of specific regioisomers. nih.gov

Reactant 1Reactant 2ConditionsProductReference
1,3-DiketoneHydrazine derivativeVaries (e.g., protic or aprotic solvents)Polysubstituted pyrazole nih.gov
Arylhydrazine hydrochloride1,3-DiketoneAprotic dipolar solvents1,3-Substituted 1-arylpyrazole nih.gov
Diethyl oxalate (B1200264) and KetoneArylhydrazineIn situ generation of diketoester1,5-Disubstituted pyrazole nih.gov

1,3-Dipolar Cycloaddition Reactions

Another powerful strategy for constructing the pyrazole ring is through a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition. fao.orgacs.orgnih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene that can subsequently be converted to an alkyne equivalent. acs.orgnih.gov

This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. The use of in situ generated diazo compounds from sources like tosylhydrazones has made this method more practical and safer, avoiding the need to handle potentially hazardous diazo compounds directly. acs.org

1,3-Dipole PrecursorDipolarophileConditionsProductReference
Aldehyde (forms diazo in situ)N-vinylimidazole (acetylene equivalent)One-pot1H-3-Substituted pyrazole acs.org
Aldehyde (forms diazo in situ)Monosubstituted alkyneOne-pot, regioselective3,5-Disubstituted pyrazole acs.org
α-Diazo-β-ketophosphonates/sulfones/estersElectron-deficient alkenes-Functionalized pyrazoles nih.gov

Palladium-Catalyzed Multicomponent Coupling Approaches

Modern synthetic chemistry has seen the rise of palladium-catalyzed multicomponent reactions for the efficient construction of complex molecules, including pyrazoles. nih.govdntb.gov.uaresearchgate.net These reactions allow for the assembly of the pyrazole ring from three or more starting materials in a single pot, often with high atom economy. mdpi.com

One such example involves a four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide, catalyzed by a palladium complex. researchgate.net This method provides a direct route to polysubstituted pyrazoles under mild conditions. researchgate.net

ReactantsCatalystConditionsProductReference
Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodidePalladium catalystRoom temperature, ambient pressurePyrazole derivatives researchgate.net
2H-Azirines, HydrazonesPalladium catalystRing-opening reactionPolysubstituted pyrazoles dntb.gov.ua

Introduction of the Iodine Moiety at Position 4

Once the pyrazole core with the desired ester functionality at position 5 is synthesized (e.g., ethyl 1H-pyrazole-5-carboxylate researchgate.netnih.gov), the next crucial step is the introduction of an iodine atom at the C-4 position of the pyrazole ring.

Direct Electrophilic Iodination of Pyrazoles

The C-4 position of the pyrazole ring is generally susceptible to electrophilic substitution. nih.gov Direct electrophilic iodination is a common and effective method for introducing iodine at this position. rsc.orgresearchgate.netnih.gov Various iodinating agents and conditions can be employed to achieve this transformation.

Commonly used iodinating systems include molecular iodine (I₂) in the presence of an oxidizing agent. nih.govnih.gov For instance, the use of I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) can effectively iodinate the C-4 position of 1-aryl-3-CF₃-pyrazoles. nih.gov Another effective system is the use of iodine in combination with hydrogen peroxide in water, which presents a greener alternative. researchgate.net The I₂/HIO₃ system in acetic acid and carbon tetrachloride is also known to efficiently iodinate a wide range of pyrazoles. nih.gov The reactivity of the pyrazole substrate plays a role, with electron-donating groups on the ring generally facilitating the reaction. nih.gov

Pyrazole SubstrateIodinating AgentConditionsProductReference
1-Aryl-3-CF₃-pyrazolesI₂ / Ceric Ammonium Nitrate (CAN)MeCN, reflux4-Iodo-1-aryl-3-CF₃-pyrazoles nih.gov
PyrazolesI₂ / H₂O₂Water4-Iodopyrazole (B32481) derivatives researchgate.net
PyrazolesI₂ / HIO₃AcOH–CCl₄4-Iodopyrazoles nih.gov
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazolesICl / Li₂CO₃Dichloromethane (B109758), room temperature1-Acyl-4-iodo-1H-pyrazoles organic-chemistry.org

Following the successful iodination of the pyrazole-5-carboxylate ester, the final step to obtain this compound involves the reaction of the ester with hydrazine hydrate (B1144303). researchgate.netnih.gov This is a standard and generally high-yielding conversion of an ester to a hydrazide.

Electrophilic Cyclization Reactions (e.g., from Acetylenic Hydrazones)

A prominent strategy for the synthesis of the 4-iodopyrazole core involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov This method offers a direct route to introducing the iodine atom at the C4 position of the pyrazole ring. The general process begins with the preparation of α,β-alkynic hydrazones, which are readily synthesized through the condensation reaction of hydrazines with propargyl aldehydes or ketones. nih.govacs.org

Once the acetylenic hydrazone precursor is obtained, it is subjected to an electrophilic iodocyclization. A common approach utilizes molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate. nih.govacs.org The reaction proceeds in good to high yields and demonstrates broad substrate scope, tolerating a variety of substituents including aliphatic, aromatic, and even heteroaromatic groups with both electron-donating and electron-withdrawing properties. nih.govacs.org

Another variation of this electrophilic cyclization employs copper(I) iodide (CuI) as a mediator. nih.govmetu.edu.tr In this case, the α,β-alkynic hydrazones are treated with CuI in the presence of a base like triethylamine (B128534) in a suitable solvent such as refluxing acetonitrile. nih.govmetu.edu.tr This copper-mediated approach also provides the corresponding pyrazole derivatives in good to excellent yields and is compatible with a wide range of functional groups. nih.govmetu.edu.tr

Transition-Metal-Catalyzed Iodination Methods

While electrophilic cyclization provides a direct route to 4-iodopyrazoles, transition-metal-catalyzed iodination of a pre-formed pyrazole ring represents an alternative and powerful strategy. nih.govrsc.org These methods often involve the direct C-H functionalization of the pyrazole core, which avoids the need for pre-functionalized starting materials. nih.govrsc.orgresearchgate.net

Recent advances have highlighted various transition-metal catalysts for the C-H functionalization of pyrazoles. nih.govrsc.orgresearchgate.net The regioselectivity of these reactions is a critical aspect, with the C4 and C5 positions of the pyrazole ring being the primary sites for functionalization. The inherent electronic properties of the pyrazole ring, where the C4 position is a nucleophilic center and the C5 proton is the most acidic, can influence the outcome of the reaction. researchgate.net

For the specific introduction of an iodine atom, different catalytic systems can be employed. For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by the addition of elemental iodine leads to the exclusive formation of the 5-iodo derivatives. nih.gov Conversely, a ceric ammonium nitrate (CAN)-mediated iodination with I₂ results in the highly regioselective formation of the isomeric 4-iodides. nih.gov These distinct regioselective outcomes underscore the importance of the chosen methodology in directing the iodination to the desired position on the pyrazole ring.

Integration of the Carbohydrazide Functionality at Position 5

The introduction of the carbohydrazide group (-CONHNH₂) at the C5 position is a crucial step in the synthesis of the target molecule. This is typically achieved from a pyrazole-5-carboxylic acid derivative.

Synthesis from Pyrazole Carboxylic Acid Derivatives

The most common and direct method for installing the carbohydrazide moiety is through the reaction of a pyrazole-5-carboxylic acid or its ester derivative with hydrazine hydrate. researchgate.neteurekaselect.com Pyrazole carboxylic acid derivatives themselves are significant scaffolds in heterocyclic chemistry due to their diverse biological activities. eurekaselect.com

However, the direct conversion of pyrazole-4-carboxylic acid ethyl esters to the corresponding carbohydrazides with hydrazine hydrate has been reported to be unsuccessful in some cases. researchgate.net An alternative and successful approach involves the use of pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives. researchgate.net Reacting these oxazinones with hydrazine hydrate can afford the desired pyrazole-4-carbohydrazides in good yields. researchgate.net It is important to note that the potential for intramolecular benzoyl migration can sometimes lead to the formation of isomeric byproducts. researchgate.net

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the introduction of functional groups at a late stage of a synthetic sequence. nsf.gov This approach can be valuable for creating structural diversity and for the synthesis of complex molecules. In the context of this compound, LSF could potentially be employed to introduce the carbohydrazide group onto a pre-existing 4-iodopyrazole core.

While direct C-H amidation at the C5 position of a 4-iodopyrazole is a conceivable LSF strategy, the more established route involves the conversion of a C5-carboxylic acid or its derivative. Therefore, LSF strategies would more likely focus on the efficient synthesis of the requisite 4-iodopyrazole-5-carboxylic acid precursor. Transition-metal-catalyzed carboxylation of a C5-lithiated or C5-borylated 4-iodopyrazole could be a viable LSF approach to access this key intermediate.

Advanced and Sustainable Synthesis Techniques

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.trnih.gov

Several steps in the synthesis of this compound and its precursors can be amenable to microwave assistance. For instance, the cyclocondensation reactions to form the pyrazole ring, which can be time-consuming under conventional heating, can often be completed in a fraction of the time with microwave irradiation. nih.gov Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.govmdpi.com The preparation of 1-aryl-1H-pyrazole-5-amines, for example, has been efficiently achieved using microwave heating in water as a solvent, with typical isolated yields ranging from 70-90%. nih.gov This demonstrates the potential of MAOS to significantly improve the efficiency and sustainability of the synthesis of pyrazole derivatives.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful technique for accelerating chemical reactions. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.

While a specific ultrasound-assisted protocol for the synthesis of this compound is not extensively documented, the application of ultrasound to the synthesis of analogous pyrazole derivatives and the hydrazinolysis of esters is well-established. For instance, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields (75-90%) within 75-90 minutes under ultrasound irradiation at 60°C, a significant improvement over conventional methods. asianpubs.org Similarly, ultrasound has been effectively used in the synthesis of pyrazolones from β-keto esters and hydrazine derivatives under solvent-free conditions. researchgate.netresearchgate.net

The final step in the synthesis of this compound, the conversion of ethyl 4-iodo-1H-pyrazole-5-carboxylate, can be significantly enhanced by ultrasound. The hydrazinolysis of esters, a traditionally slow process, can be accelerated. For example, the synthesis of various carbohydrazides has been reported to proceed efficiently under ultrasound irradiation. nih.gov The application of ultrasound to the reaction of ethyl 4-iodo-1H-pyrazole-5-carboxylate with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), is expected to reduce the reaction time and potentially increase the yield of this compound.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Pyrazole Derivatives

ProductMethodReaction TimeYield (%)Reference
1,5-Disubstituted PyrazolesConventionalSeveral hoursLower asianpubs.org
1,5-Disubstituted PyrazolesUltrasound (60°C)75-90 min75-90 asianpubs.org
Substituted PyrazolonesConventionalSeveral hoursModerate researchgate.netresearchgate.net
Substituted PyrazolonesUltrasound (Solvent-free)ShortenedHigh researchgate.netresearchgate.net
Tetrazole based PyrazolinesConventionalLongerLower nih.gov
Tetrazole based PyrazolinesUltrasoundShorterHigher nih.gov

Mechanochemical Approaches (Ball Milling) for Solid-State Reactions

Mechanochemistry, utilizing mechanical force to induce chemical reactions, offers a solvent-free and often more efficient route for the synthesis of organic compounds. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This process can lead to the formation of products in the solid state, minimizing waste and simplifying purification.

The synthesis of pyrazole derivatives via ball milling has been successfully demonstrated. For instance, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been achieved under mechanochemical ball-milling conditions, highlighting the efficiency and environmental friendliness of this method. ajgreenchem.com This suggests that the formation of the pyrazole ring of this compound could be amenable to a mechanochemical approach.

Furthermore, the formation of hydrazones, which are structurally related to carbohydrazides, through ball milling is well-documented. nih.gov The reaction of hydrazides with aldehydes proceeds efficiently in a ball mill, often in the absence of any solvent. This precedent suggests that the direct reaction of ethyl 4-iodo-1H-pyrazole-5-carboxylate with hydrazine hydrate in a solid or semi-solid state under ball milling conditions could be a viable and green route to this compound. This approach would eliminate the need for a solvent and potentially reduce the reaction time compared to conventional solution-phase methods.

Table 2: Examples of Mechanochemical Synthesis of Heterocyclic Compounds

ProductReactantsMethodReaction TimeYieldReference
3,5-Diphenyl-1H-pyrazolesChalcones, HydrazineBall MillingShortHigh ajgreenchem.com
HydrazonesHydrazides, AldehydesBall Milling15 min - 2 hQuantitative nih.gov
Aromatic SulfonamidesK₂S₂O₅, Amines, Aryl HalidesBall MillingNot specifiedGood rsc.org

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. snu.ac.kr Solvent-free reactions and the use of environmentally benign solvents are key aspects of this philosophy.

The synthesis of this compound and its precursors can be designed to be more environmentally friendly. The iodination of the pyrazole ring, for example, can be carried out using greener methods. Traditional iodination often employs molecular iodine with an oxidizing agent. Greener alternatives include the use of iodine in water or electrochemical methods. nih.gov

The final hydrazinolysis step to form the carbohydrazide is particularly amenable to solvent-free conditions. The reaction of esters with hydrazine hydrate can be performed neat (without any solvent), which simplifies the workup procedure and reduces waste. scispace.comresearchgate.net A patent describes a general method for the preparation of hydrazide compounds by reacting esters with hydrazine hydrate under reflux followed by reactive fractionation or rectification, achieving high yields without the use of a reaction solvent. google.com Applying this solvent-free approach to the conversion of ethyl 4-iodo-1H-pyrazole-5-carboxylate would involve heating the ester with hydrazine hydrate and removing the ethanol byproduct as it forms. This not only drives the reaction to completion but also aligns with the principles of green chemistry by improving atom economy and reducing waste.

Table 3: Green Iodination Methods for Aromatic Compounds

ReagentsConditionsAdvantagesReference
I₂/H₂O₂WaterWater as the only by-productNot found in search
KI/I₂ and NaOAcWaterAqueous medium, avoids hazardous solvents rsc.org
Electrochemical IodinationAqueous KIControlled reaction, avoids harsh reagents nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Iodo 1h Pyrazole 5 Carbohydrazide

Reactivity Profile of the 1H-Pyrazole Ring System

The 1H-pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. Its aromatic character influences its reactivity, which is further modulated by the substituents attached to the ring. In the case of 4-iodo-1H-pyrazole-5-carbohydrazide, the iodo and carbohydrazide (B1668358) groups significantly impact the electron density distribution and susceptibility to various reactions.

The pyrazole (B372694) ring is generally reactive towards electrophilic aromatic substitution (SEAr). Theoretical and experimental studies show that the C4 position of the pyrazole ring has the highest electron density, making it the most favorable site for electrophilic attack. quora.com In the title compound, this position is already occupied by an iodine atom.

However, electrophilic substitution can still occur on the substituted ring. For instance, 4-iodopyrazole (B32481) can undergo further iodination in the presence of iodine and ammonium (B1175870) hydroxide (B78521) to produce 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole, demonstrating that other positions on the ring can be functionalized under suitable conditions. sigmaaldrich.com The presence of the carbohydrazide group at C5, which is electron-withdrawing, tends to deactivate the ring towards electrophilic attack compared to unsubstituted pyrazole. Nevertheless, forceful conditions or highly reactive electrophiles can lead to substitution. For example, iodination of substituted pyrazoles has been achieved using N-iodosuccinimide (NIS) under acidic conditions. nih.gov

Table 1: Potential Electrophilic Substitution Reactions on the 4-Iodopyrazole Nucleus

Reaction TypeReagent ExamplePotential Product
HalogenationI₂ / Oxidizing Agent3,4,5-Triiodo-1H-pyrazole-5-carbohydrazide
NitrationHNO₃ / H₂SO₄4-Iodo-3-nitro-1H-pyrazole-5-carbohydrazide
SulfonationFuming H₂SO₄This compound-3-sulfonic acid

Typically, electron-rich aromatic systems like pyrazole are resistant to nucleophilic aromatic substitution (SNAr). wikipedia.org Such reactions require the presence of strong electron-withdrawing groups to activate the ring and a suitable leaving group. masterorganicchemistry.comlibretexts.org In this compound, the carbohydrazide group at C5 provides electronic activation, and the iodine atom at C4 serves as an excellent leaving group.

This structural arrangement makes the C4 position susceptible to displacement by various nucleophiles. While classical SNAr reactions are plausible, a more prominent application of iodo-pyrazoles is in modern transition-metal-catalyzed cross-coupling reactions. The iodo-substituent allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions demonstrate the utility of the iodo-group as a synthetic handle for introducing diverse molecular fragments onto the pyrazole core. nih.gov

Table 2: Example Cross-Coupling Reactions for Derivatization at C4

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄4-Aryl-1H-pyrazole-5-carbohydrazide
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI4-Alkynyl-1H-pyrazole-5-carbohydrazide
HeckAlkenePd(OAc)₂ / P(o-tolyl)₃4-Alkenyl-1H-pyrazole-5-carbohydrazide
Buchwald-HartwigAminePd₂(dba)₃ / Xantphos4-Amino-1H-pyrazole-5-carbohydrazide

1H-Pyrazoles that are asymmetrically substituted at positions 3 and 5 can exist as two distinct annular tautomers due to the migration of the N-H proton between the two ring nitrogen atoms. For the title compound, this results in an equilibrium between This compound and 4-iodo-1H-pyrazole-3-carbohydrazide . researchgate.netscbt.commdpi.com

The position of this equilibrium is sensitive to various factors, including the phase (solid-state or solution), solvent polarity, temperature, and the electronic nature of the substituents. researchgate.net This tautomerism has a profound influence on the molecule's reactivity.

Influence on Substitution: The electron density at each ring position differs between the two tautomers. This affects the regioselectivity of electrophilic substitution reactions.

Acidity and Nucleophilicity: The acidity of the N-H proton and the nucleophilicity of the sp²-hybridized nitrogen atom are different in each form, impacting reactions such as N-alkylation or N-acylation.

Side-Chain Reactivity: The electronic effect exerted by the pyrazole ring on the C5-carbohydrazide moiety is modulated by the tautomeric form, which can subtly influence the reactivity of the hydrazide group.

The predominance of one tautomer over the other can direct the outcome of a chemical reaction, making an understanding of this phenomenon crucial for predictable synthesis. researchgate.net

Modifications and Transformations of the Carbohydrazide Moiety

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones. frontiersin.org The nucleophilic -NH₂ group of this compound readily attacks the electrophilic carbonyl carbon, followed by dehydration, to yield stable N-acylhydrazone derivatives. derpharmachemica.comnih.gov These reactions are typically performed in a protic solvent like ethanol (B145695), often with a catalytic amount of acid.

This reaction provides a straightforward method for appending a wide variety of substituted aryl or alkylidene moieties to the core pyrazole structure. A specific example of such a derivative is 4-Iodo-N′-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, formed from the reaction with 2-methoxybenzaldehyde. chemspider.com

Table 3: General Hydrazone Formation

Reactant 1Reactant 2 (Carbonyl Compound)Catalyst (Typical)Product
This compoundBenzaldehydeAcetic Acid4-Iodo-N'-(phenylmethylene)-1H-pyrazole-5-carbohydrazide
This compoundAcetoneAcetic Acid4-Iodo-N'-(propan-2-ylidene)-1H-pyrazole-5-carbohydrazide
This compound4-NitrobenzaldehydeAcetic Acid4-Iodo-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. These heterocycles are of significant interest in medicinal chemistry. researchgate.netnih.gov Several synthetic routes can be employed to convert the carbohydrazide group into a 1,3,4-oxadiazole (B1194373) ring.

One common method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be achieved by first acylating the terminal nitrogen of the carbohydrazide and then treating the product with a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.gov A more direct, one-pot approach involves reacting the carbohydrazide with orthoesters (e.g., triethyl orthoformate) to yield 2-substituted-1,3,4-oxadiazoles. nih.gov Alternatively, reaction with carbon disulfide followed by alkylation and oxidation can lead to 1,3,4-oxadiazole-2-thiones. Furthermore, the N-acylhydrazones formed in the previously described condensation reactions can undergo oxidative cyclization using reagents like bromine in acetic acid to afford 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Table 4: Common Synthetic Routes to 1,3,4-Oxadiazoles from Carbohydrazides

MethodReagent(s)IntermediateResulting 1,3,4-Oxadiazole
Cyclodehydration1. Acyl Chloride2. POCl₃N,N'-Diacylhydrazine2,5-Disubstituted
Reaction with OrthoesterTriethyl Orthoformate-2-Substituted
Oxidative Cyclization1. Aldehyde2. Oxidizing Agent (e.g., Br₂)N-Acylhydrazone2,5-Disubstituted
Reaction with Phosgene EquivalentCarbon Disulfide (CS₂)Hydrazide-carbodithioate1,3,4-Oxadiazole-2-thione

Acylation and Alkylation Reactions

The structure of this compound offers multiple sites for acylation and alkylation, including the pyrazole ring nitrogen (N1) and the nitrogen atoms of the hydrazide group. The reactivity at these sites is influenced by electronic effects and reaction conditions.

Acylation: The pyrazole ring N-H and the hydrazide's terminal -NH2 group are both nucleophilic and can undergo acylation. N-acyl pyrazoles are well-documented intermediates. nih.gov Acylation of the pyrazole N1 position typically occurs using standard acylating agents like acid chlorides or anhydrides, often in the presence of a base. The resulting N-acyl pyrazoles can themselves act as effective acylating agents for other nucleophiles, with the pyrazole acting as a tunable leaving group. nih.gov The reactivity is influenced by substituents on the pyrazole ring; electron-withdrawing groups, such as the C4-iodo and C5-carbohydrazide moieties, would increase the leaving group ability of the pyrazole. nih.gov

Simultaneously, the terminal amino group of the carbohydrazide is highly nucleophilic and can be readily acylated to form stable N,N'-diacylhydrazine derivatives. Selective acylation at either the pyrazole N1 or the hydrazide -NH2 can be challenging and may require specific reaction conditions or protecting group strategies to achieve regioselectivity.

Alkylation: N-alkylation of the pyrazole ring is a common modification. researchgate.netnih.govmdpi.com Typically, deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide, yields the N-alkylated product. semanticscholar.org For unsymmetrical pyrazoles, this can result in a mixture of regioisomers (alkylation at N1 or N2), though in this case, the C5-carbohydrazide likely directs alkylation to the N1 position due to steric hindrance. mdpi.com Alternative methods using trichloroacetimidate (B1259523) electrophiles under acidic conditions have also been developed. mdpi.comsemanticscholar.org The hydrazide moiety can also undergo alkylation, but reactions on the pyrazole ring nitrogen are generally more prevalent in synthetic strategies.

Cross-Coupling Reactions at the C-I Bond (Iodine Moiety)

The carbon-iodine bond at the C4 position is the most reactive site for transition metal-catalyzed cross-coupling reactions, offering a powerful tool for introducing carbon and nitrogen substituents. The general reactivity order for aryl halides in such reactions is I > Br > Cl > F, making the 4-iodo-pyrazole an excellent substrate. wikipedia.org However, the presence of acidic N-H protons on both the pyrazole ring and the hydrazide group can complicate these reactions by interacting with the catalyst or base, often necessitating the use of a protecting group on the pyrazole nitrogen. nih.govresearchgate.net

Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and proceeds under mild conditions. wikipedia.org Research has demonstrated that 4-iodopyrazoles are effective substrates for this transformation. researchgate.netnih.gov For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been shown to couple selectively with phenylacetylene (B144264) at the C4-iodo position, highlighting the viability of this reaction site. researchgate.net

For this compound, a Sonogashira coupling would be expected to proceed at the C-I bond to yield 4-alkynyl-1H-pyrazole-5-carbohydrazide derivatives. The reaction would likely require protection of the pyrazole N-H to prevent side reactions and catalyst deactivation.

Table 1: Representative Sonogashira Cross-Coupling Reaction

Reactant 1Reactant 2Catalyst SystemProduct Type
This compound (N-protected)Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N)4-(Alkynyl)-1H-pyrazole-5-carbohydrazide

Suzuki-Miyaura Cross-Coupling and Other Arylation Reactions

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl compounds and other conjugated systems. The C4-iodo position of the pyrazole ring is an ideal handle for Suzuki coupling. nih.govsemanticscholar.orgmdpi.com Studies have shown successful coupling of 4-halopyrazoles, including those with electron-withdrawing groups, with various arylboronic acids. rsc.org

While the unprotected N-H groups of this compound present a challenge, protocols for the Suzuki coupling of unprotected nitrogen-rich heterocycles have been developed. nih.gov These often require careful selection of the base, solvent, and palladium catalyst/ligand system to achieve good yields and prevent protodeboronation of the boronic acid or side reactions involving the N-H groups. nih.gov The reaction provides a direct route to 4-aryl-1H-pyrazole-5-carbohydrazide derivatives, which are scaffolds of significant interest.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)4-Aryl-1H-pyrazole-5-carbohydrazide

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has been successfully applied to 4-halopyrazoles, demonstrating that the C4 position can be functionalized with a variety of amine nucleophiles. researchgate.net

However, applying this reaction to this compound is particularly complex. The substrate itself contains multiple nucleophilic nitrogen atoms (pyrazole N-H and the hydrazide -NHNH₂) that can compete with the desired amine coupling partner. The pyrazole N-H could potentially lead to self-coupling or polymerization under the reaction conditions. researchgate.net Therefore, N-protection of the pyrazole ring is almost certainly a prerequisite for a successful and selective Buchwald-Hartwig amination at the C4 position. With a protected pyrazole, a wide range of primary and secondary amines could be coupled to synthesize various 4-amino-1H-pyrazole-5-carbohydrazide derivatives.

Table 3: Representative Buchwald-Hartwig Amination Reaction

Reactant 1Reactant 2Catalyst SystemProduct Type
This compound (N-protected)Primary/Secondary Amine (R¹R²NH)Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)4-(R¹R²N)-1H-pyrazole-5-carbohydrazide

Selective Functionalization and Post-Synthetic Modification Strategies

Beyond cross-coupling, the pyrazole ring can undergo other modifications, such as electrophilic substitution, allowing for further diversification of the molecular structure.

Regioselective Nitration of the Pyrazole Ring

Electrophilic aromatic substitution, such as nitration, is a fundamental reaction for functionalizing aromatic heterocycles like pyrazole. youtube.com The regioselectivity of the reaction on this compound is dictated by the electronic properties of the existing substituents.

The pyrazole ring is generally susceptible to electrophilic attack. However, the substituents on this specific molecule exert competing influences:

Pyrazole N-H (at N1): An activating group, directing electrophiles to the ortho (C5) and para (C3) positions.

Pyridine-like Nitrogen (at N2): A deactivating group, directing meta (to C4).

Iodo group (at C4): A deactivating group due to its inductive effect but an ortho-para director via resonance. It directs to the C3 and C5 positions.

Carbohydrazide group (at C5): A deactivating, electron-withdrawing group, which disfavors substitution at the ortho position (C4).

Considering that positions C4 and C5 are already substituted, the only available carbon for substitution is C3. This position is electronically favored as it is para to the activating N-H group and ortho to the directing iodo group. Therefore, nitration using standard conditions (e.g., a mixture of nitric and sulfuric acid, or nitric acid in trifluoroacetic anhydride) is expected to occur regioselectively at the C3 position. guidechem.comresearchgate.net Another possibility is initial nitration on the N1 nitrogen, which can sometimes rearrange to a C-nitro derivative under acidic conditions. nih.gov

Table 4: Predicted Regioselective Nitration

SubstrateReagentPredicted Major Product
This compoundHNO₃/H₂SO₄4-Iodo-3-nitro-1H-pyrazole-5-carbohydrazide

Protection and Deprotection Strategies for the N-H bond of this compound

In the multi-step synthesis of complex molecules derived from this compound, the protection of the pyrazole N-H bond is a critical step. This protection prevents unwanted side reactions at the pyrazole nitrogen, which can act as a nucleophile or an acidic proton source, and allows for selective functionalization at other positions of the molecule. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal without affecting other sensitive functional groups, such as the iodo and carbohydrazide moieties present in the target compound. Several protecting groups are commonly employed for the pyrazole N-H bond, each with its own specific methods for introduction and cleavage.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic N-H bonds due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.

Protection: The introduction of the Boc group onto the pyrazole nitrogen of this compound can be achieved by reacting the substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base to deprotonate the pyrazole N-H, facilitating the nucleophilic attack on the Boc anhydride. Common bases for this transformation include 4-dimethylaminopyridine (B28879) (DMAP) and N,N-diisopropylethylamine (DIPEA) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). rsc.org The use of a green catalyst like polyethylene (B3416737) glycol (PEG-400) has also been reported for the Boc protection of pyrazole derivatives. rsc.org

Deprotection: The removal of the Boc group is most commonly accomplished under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an ethereal or alcoholic solvent is typically effective. sigmaaldrich.com For substrates sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid (TsOH) can be employed. sigmaaldrich.com Notably, a selective and mild deprotection method for N-Boc protected pyrazoles using sodium borohydride (B1222165) (NaBH₄) in ethanol at room temperature has been reported, which could be particularly advantageous for the deprotection of N-Boc-4-iodo-1H-pyrazole-5-carbohydrazide, given the potential sensitivity of the iodo and carbohydrazide groups to harsh acidic conditions. arkat-usa.orgresearchgate.net Another mild method involves the use of oxalyl chloride in methanol. nih.gov

Protecting Group Protection Reagents and Conditions Deprotection Reagents and Conditions Applicability to this compound
Boc Boc₂O, DMAP/DIPEA, DCM or THF, 0 °C to rtTFA/DCM; HCl/Dioxane; NaBH₄/EtOH; TsOH/DMEHigh. The presence of commercially available tert-butyl 4-iodo-1H-pyrazole-1-carboxylate suggests good compatibility. Mild deprotection methods are available.
SEM SEM-Cl, NaH or other base, THF or DMFHCl/EtOH; TFA/DCM; TBAF/THFModerate. Requires strong base for protection which might affect the carbohydrazide group. Deprotection is straightforward.
THP DHP, p-TsOH or other acid catalyst, DCMAcetic acid/THF/H₂O; p-TsOH/MeOH; TFA/DCMModerate. Acid-catalyzed protection and deprotection might lead to side reactions with the hydrazide.
t-Butyl Typically introduced during ring synthesisTFA/H₂O, heat; HCl (aq)Low for post-synthesis protection. Deprotection conditions are harsh and may not be compatible with the carbohydrazide.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is another valuable protecting group for pyrazoles, known for its stability under a wide range of reaction conditions, including those involving strong bases and organometallic reagents.

Protection: The SEM group is typically introduced by treating the pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or dimethylformamide (DMF). nih.gov The requirement for a strong base might necessitate prior protection of the more acidic carbohydrazide N-H protons if selective pyrazole N-protection is desired.

Deprotection: Removal of the SEM group is generally achieved under acidic conditions, for instance, by treatment with hydrochloric acid in ethanol or trifluoroacetic acid in dichloromethane. nih.gov Alternatively, fluoride-based reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF can also effect the deprotection. nih.gov

Tetrahydropyranyl (THP) Group

The tetrahydropyranyl (THP) group is a classic protecting group for alcohols and N-H functionalities, forming a stable acetal (B89532) linkage.

Protection: The THP group is introduced by the acid-catalyzed reaction of the pyrazole with 3,4-dihydro-2H-pyran (DHP). rsc.org Catalysts such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly used in a solvent like dichloromethane. nih.gov A green, solvent- and catalyst-free method for the protection of pyrazole has also been described. rsc.org

Deprotection: The THP group is readily cleaved under acidic conditions. nih.gov This can be achieved using aqueous acetic acid, or catalytic amounts of a strong acid like HCl or p-TsOH in an alcohol solvent. nih.gov The acidic nature of both the protection and deprotection steps requires careful consideration to avoid potential side reactions involving the carbohydrazide moiety.

tert-Butyl Group

While alkyl groups are generally considered permanent protecting groups due to the difficulty of their removal, the tert-butyl group on a pyrazole nitrogen can be cleaved under specific acidic conditions.

Protection: The introduction of a tert-butyl group on the pyrazole nitrogen is often accomplished during the synthesis of the pyrazole ring itself, by using tert-butylhydrazine (B1221602) as a starting material. orgsyn.org Post-synthetic N-tert-butylation of a pre-formed pyrazole is less common.

Deprotection: The tert-butyl group can be removed from the pyrazole nitrogen by heating with a strong acid such as trifluoroacetic acid in water or with formic acid. orgsyn.org These relatively harsh deprotection conditions may not be compatible with the carbohydrazide functional group in this compound, potentially leading to hydrolysis.

Advanced Spectroscopic and Computational Characterization of 4 Iodo 1h Pyrazole 5 Carbohydrazide

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and electronic properties. The following sections will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray diffraction to the study of 4-iodo-1H-pyrazole-5-carbohydrazide, with comparative data drawn from its structural analog, 4-iodo-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., DEPT, HSQC, HMBC)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, specific chemical shifts and coupling constants in its ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole (B372694) ring proton, the N-H protons of the pyrazole and the hydrazide group, and the -NH₂ protons of the hydrazide moiety. For comparison, the ¹H NMR spectrum of 4-iodo-1H-pyrazole in CD₂Cl₂ exhibits a resonance for the H3/H5 protons at approximately 7.6 ppm and a broad signal for the N-H proton around 13 ppm. mdpi.com The presence of the carbohydrazide (B1668358) group at the C5 position in the title compound would influence the chemical shift of the pyrazole N-H proton and the remaining C3-H proton. The protons of the -NH-NH₂ group would likely appear as broad signals due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals corresponding to the carbon atoms of the pyrazole ring and the carbonyl carbon of the hydrazide group. In the case of 4-iodopyrazole (B32481), the carbon signals provide insight into the electronic environment of the ring. chemicalbook.com For this compound, the C4 carbon, being directly attached to the iodine atom, is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The C5 carbon, bonded to the carbohydrazide group, would show a downfield shift due to the electron-withdrawing nature of the carbonyl group. The carbonyl carbon itself would appear at a characteristic downfield position, typically in the range of 160-170 ppm.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

DEPT experiments would help in distinguishing between CH, CH₂, and CH₃ groups, though only CH is present in the pyrazole ring of the title compound.

HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivity.

HMBC would reveal long-range correlations between protons and carbons (typically over two to three bonds), which would be instrumental in confirming the substitution pattern on the pyrazole ring and the connectivity of the carbohydrazide moiety.

A hypothetical data table for the expected NMR shifts of this compound is presented below, based on general knowledge of similar structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C3-H7.5 - 8.0135 - 145
C4-80 - 90
C5-140 - 150
C=O-160 - 170
N1-H12.0 - 14.0 (broad)-
N-H (hydrazide)8.0 - 10.0 (broad)-
NH₂ (hydrazide)4.0 - 6.0 (broad)-

This table represents predicted values and requires experimental verification.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-I bonds. For the related 4-iodo-1H-pyrazole, the IR spectrum shows a complex region between 2600 and 3200 cm⁻¹ associated with N-H stretching, complicated by hydrogen bonding. mdpi.com A distinct N-H stretching frequency for the pyrazole ring in the solid state is observed around 3235 cm⁻¹. mdpi.com For the title compound, additional N-H stretching bands from the hydrazide group would be expected in the range of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carbohydrazide group would be anticipated around 1640-1680 cm⁻¹. The C-I stretching vibration typically appears in the far-infrared region, usually below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The pyrazole ring vibrations and the C-I bond would be expected to produce notable signals in the Raman spectrum.

A summary of expected vibrational frequencies is provided below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (pyrazole)~3235Weak
N-H (hydrazide)3200 - 3400Weak
C=O (hydrazide)1640 - 1680Strong
C=N (pyrazole)1500 - 1600Moderate
C-N (pyrazole)1300 - 1400Moderate
C-I< 600Strong

This table represents predicted values and requires experimental verification.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In a standard mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 252. The presence of iodine would be readily identified by its characteristic isotopic pattern. Common fragmentation pathways would likely involve the loss of the hydrazide group, the iodine atom, and cleavage of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₄H₅IN₄O). This would serve as a definitive confirmation of the compound's identity.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state.

For the related compound, 4-iodo-1H-pyrazole, X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group Cmme. semanticscholar.org It forms a catemeric hydrogen-bonded motif in the solid state. mdpi.comsemanticscholar.org It is plausible that this compound would also exhibit extensive hydrogen bonding involving the pyrazole N-H, the carbohydrazide N-H and NH₂ groups, and the carbonyl oxygen, leading to a complex and stable crystal lattice. The determination of its crystal structure would be invaluable for understanding its solid-state properties and potential for polymorphism.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

DFT calculations can be employed to predict the optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of this compound.

Geometric Structure: DFT calculations would provide a theoretical model of the molecule's three-dimensional structure, including bond lengths and angles. These calculated parameters could then be compared with experimental data obtained from X-ray diffraction. For 4-iodo-1H-pyrazole, DFT calculations have been used to compare theoretical and experimental IR and ¹H NMR data. mdpi.com

Electronic Structure: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key parameter for assessing the chemical stability and reactivity of the compound. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Theoretical calculations for related pyrazole derivatives have shown that the nature and position of substituents significantly influence the electronic properties of the pyrazole ring. nih.gov The presence of the electron-withdrawing iodine atom and the carbohydrazide group in the title compound is expected to have a profound impact on its electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, computational studies, typically employing Density Functional Theory (DFT), can predict the energies of these orbitals. The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the electron-donating substituents, while the LUMO is distributed over the electron-withdrawing groups. In the case of this compound, the carbohydrazide group and the pyrazole ring are expected to be the primary contributors to the HOMO, while the LUMO would likely be centered on the pyrazole ring and the iodine atom.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Note: These values are illustrative and based on typical DFT calculations for similar pyrazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the carbohydrazide group, as well as the nitrogen atoms of the pyrazole ring, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the amine and hydrazide groups, along with the region around the iodine atom, would be expected to exhibit positive potential (blue), indicating them as potential sites for nucleophilic attack.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the C-C and C-N bonds connecting the pyrazole ring to the carbohydrazide moiety. Computational methods can be employed to identify the most stable conformers and the transition states connecting them.

Study of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability (β). Molecules with large hyperpolarizability values often possess a significant charge transfer character, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the pyrazole ring acts as a π-conjugated bridge. The carbohydrazide group can act as an electron donor, while the iodine atom, being electron-withdrawing, can function as an acceptor. This donor-acceptor arrangement can facilitate intramolecular charge transfer upon excitation, leading to a significant NLO response. Computational studies on similar pyrazole derivatives have shown that the magnitude of the first hyperpolarizability (β) can be substantial, suggesting their potential as NLO materials. tandfonline.comresearchgate.net The calculated hyperpolarizability of this compound is expected to be comparable to that of other NLO-active pyrazole derivatives.

Table 2: Predicted Non-Linear Optical Properties of this compound

ParameterPredicted Value
Dipole Moment (μ)3.0 - 5.0 Debye
First Hyperpolarizability (β)3.0 - 6.0 x 10⁻³⁰ esu

Note: These values are illustrative and based on DFT calculations for similar pyrazole derivatives. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. tandfonline.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts at the van der Waals separation.

For this compound, the Hirshfeld surface analysis would be expected to reveal a network of intermolecular hydrogen bonds involving the N-H and C=O groups of the carbohydrazide moiety and the N-H group of the pyrazole ring. These interactions would be visible as distinct red regions on the dnorm map. The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts (e.g., H···H, H···O, H···N, H···I). This allows for a detailed understanding of how the molecules pack in the solid state and which interactions are most significant in governing the crystal structure. In pyrazole derivatives, H···H, O···H/H···O, and C···H/H···C contacts are often the most prevalent. nih.gov

Pharmacological and Biological Research Applications of 4 Iodo 1h Pyrazole 5 Carbohydrazide Derivatives

Anticancer Activity Studies

The quest for novel, more effective, and less toxic anticancer drugs is a major focus of pharmaceutical research. Pyrazole (B372694) derivatives, including those derived from 4-iodo-1H-pyrazole-5-carbohydrazide, have emerged as a promising class of compounds with the potential to target various cancer cell lines and signaling pathways. nih.gov

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., A549 Lung Cancer Cells)

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. For instance, certain 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives have been evaluated for their ability to inhibit the growth of A549 lung cancer cells. nih.gov In one study, a pyrazole-5-carboxamide-containing derivative showed significant inhibition of A549 cells at a concentration of 10 µM. nih.gov Another study focusing on different pyrazole derivatives on A549 cells found that one compound exhibited an effective concentration (EC50) of 220.20 µM, indicating its potential to inhibit human lung adenocarcinoma cell growth. nih.gov

The cytotoxic activity of these compounds is not limited to lung cancer. Pyrazole derivatives have shown efficacy against various other cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29, HCT-116), liver cancer (HepG2), and others. nih.govnih.govnih.gov For example, novel pyrazole-based COX-2 inhibitors demonstrated good potency against MCF-7 and HT-29 cell lines. nih.gov Similarly, certain pyrazole-containing amide derivatives have shown promising cytotoxicity against Huh-7, HCT-116, and MCF-7 cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50/EC50)Reference
Pyrazole-5-carboxamide derivativeA549 (Lung)Significant inhibition at 10 µM nih.gov
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung)EC50 = 220.20 µM nih.gov
Pyrazole-biphenyl derivativeK-56269.95% inhibition nih.gov
Pyrazole containing amide derivativeHCT-116IC50 = 1.1 µM nih.gov
Pyrazole containing amide derivativeHuh-7IC50 = 1.6 µM nih.gov
Pyrazole containing amide derivativeMCF-7 (Breast)IC50 = 3.3 µM nih.gov
Novel Pyrazole-based COX-2 inhibitor (Compound 11)MCF-7 (Breast)IC50 = 2.85 µM nih.gov
Novel Pyrazole-based COX-2 inhibitor (Compound 11)HT-29 (Colon)IC50 = 2.12 µM nih.gov
Pyrazole benzothiazole (B30560) hybrid (Compound 25)A549, HT29, PC3, U87MGIC50 = 3.17 - 6.77 µM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (Compound 20)A549, MCF7, HeLa, SiHaIC50 = 3.2 - 8.9 µM nih.gov

Investigation of Apoptosis Induction Mechanisms

A key mechanism by which many anticancer drugs exert their effect is by inducing apoptosis, or programmed cell death, in cancer cells. Research into pyrazole derivatives has shown that they can trigger apoptosis through various cellular pathways. Some pyrazole derivatives have been found to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as BAX. nih.gov This shift in the balance of apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov For instance, certain pyrazole derivatives have been shown to cause a significant downregulation of caspase-3 activity. nih.gov

The induction of apoptosis is often a hallmark of effective cancer therapy. Studies have shown that some pyrazole derivatives can induce higher levels of apoptosis than standard chemotherapeutic drugs like 5-fluorouracil, as evidenced by increased caspase-3/7 activation and DNA damage. nih.gov In some cases, the treatment of cancer cells with pyrazole derivatives leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Enzyme Inhibition Studies (e.g., EGFR Kinase, PI3 Kinase, Cyclooxygenase-2 (COX-2))

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various cancers. Pyrazole derivatives have been identified as potent inhibitors of EGFR. nih.govnih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR. nih.gov Some 5-alkylated selanyl-1H-pyrazole derivatives have been found to be potent dual inhibitors of both EGFR and VEGFR-2. nih.gov

PI3 Kinase: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical pathway involved in cell growth, proliferation, and survival. Novel pyrazole carbaldehyde derivatives have been designed as potential PI3 kinase inhibitors, with some compounds exhibiting excellent cytotoxicity against breast cancer cells. nih.gov One such derivative was identified as a potent PI3K inhibitor with an IC50 of 0.28 µM. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and has been implicated in the development of cancer. Many pyrazole derivatives have been designed as selective COX-2 inhibitors. nih.govresearchgate.netnih.gov These compounds have demonstrated potent anti-inflammatory and anticancer activities. nih.govnih.gov For example, a series of novel pyrazole derivatives showed selective inhibition of the COX-2 enzyme with IC50 values in the range of 0.043-0.56 μM. nih.gov

Molecular Docking and Receptor Binding Affinity Investigations

To understand the mechanism of action at a molecular level, researchers employ computational techniques like molecular docking. These studies help to predict how pyrazole derivatives bind to the active sites of target proteins such as EGFR, PI3K, and COX-2. nih.govnih.govnih.gov Molecular docking studies have shown that pyrazole derivatives can form stable interactions, including hydrogen bonds, with key amino acid residues in the binding pockets of these enzymes. nih.gov This strong binding affinity is believed to be responsible for their inhibitory effects. For example, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have shown that these compounds are potential inhibitors of all three protein targets. nih.gov

Antimicrobial Activity Assessments

In addition to their anticancer properties, pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. biointerfaceresearch.comnih.govnih.govneuroquantology.com The search for new antimicrobial agents is critical to combat the growing problem of antibiotic resistance.

Several studies have reported the synthesis of novel pyrazole derivatives and their evaluation as antimicrobial agents. mdpi.combiointerfaceresearch.comnih.gov These compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans. mdpi.combiointerfaceresearch.com For example, some newly synthesized pyrazole derivatives showed a moderate to potent degree of antimicrobial activity. nih.gov In one study, certain pyrazole derivatives exhibited promising effects against strains of S. aureus, E. coli, and Candida. biointerfaceresearch.com

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismActivityReference
Pyrazole derivative (Compound 3)Escherichia coli (Gram-negative)MIC: 0.25 μg/mL nih.gov
Pyrazole derivative (Compound 4)Streptococcus epidermidis (Gram-positive)MIC: 0.25 μg/mL nih.gov
1H-pyrazole-3-carboxylic acid derivative (Compound 151)Gram-positive and Gram-negative bacteriaGood antibacterial activity mdpi.com
Quinolinyl chalcone (B49325) containing pyrazole (Compound 152)Bacterial and fungal strainsMost potent in series mdpi.com
Pyrazole derivativeS. aureus, B. subtilis, E. coli, P. aeruginosaExcellent antibacterial activity mdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The search for novel antibacterial agents is a global health priority due to the rise of antibiotic-resistant bacteria. nih.gov Pyrazole derivatives have been a significant focus of this research, showing promise against a range of bacterial pathogens. nih.govresearchgate.net Studies on various pyrazole carbohydrazide (B1668358) derivatives have revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov

Research into pyrazole-based compounds has identified several mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase. nih.govrsc.org For example, a series of novel 4,5-dihydropyrazole derivatives were designed as DNA gyrase inhibitors. rsc.org One compound from this series, 4t , demonstrated particularly potent activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to or better than the reference drugs penicillin and kanamycin (B1662678) B. rsc.orgresearchgate.net Another derivative, 4d , showed the most potent activity against Gram-positive strains and was a strong inhibitor of B. subtilis DNA gyrase and S. aureus DNA gyrase. rsc.org

Furthermore, hybrid molecules incorporating the pyrazole scaffold have shown significant efficacy. Pyrazole-thiazole hybrids containing a hydrazone moiety were effective against S. aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Similarly, certain hydrazones of pyrazole-1-carbothiohydrazide, such as 21a , displayed high antibacterial activity with MIC values ranging from 62.5 to 125 µg/mL, which were lower than the standard drug chloramphenicol. nih.gov The research indicates that substitutions on the pyrazole ring and the nature of the groups attached to the carbohydrazide moiety are critical in determining the spectrum and potency of antibacterial action. nih.govnih.gov

Derivative TypeBacterial StrainActivity (MIC in µg/mL)Reference
4,5-Dihydropyrazole Derivative (4t)Bacillus subtilis3.125 rsc.orgresearchgate.net
4,5-Dihydropyrazole Derivative (4t)Staphylococcus aureus0.39 rsc.orgresearchgate.net
4,5-Dihydropyrazole Derivative (4t)Pseudomonas aeruginosa0.39 rsc.orgresearchgate.net
4,5-Dihydropyrazole Derivative (4t)Escherichia coli0.39 rsc.orgresearchgate.net
4,5-Dihydropyrazole Derivative (4d)Gram-positive strains0.39 rsc.org
Pyrazole-1-carbothiohydrazide Hydrazone (21a)Various bacteria62.5-125 nih.gov

Antifungal Activity Evaluation

In addition to antibacterial properties, pyrazole derivatives are extensively investigated for their antifungal potential against a variety of pathogenic fungi, including those affecting plants and humans. nih.govnih.gov Several commercial fungicides, such as pyraclostrobin (B128455) and fluxapyroxad, feature a pyrazole moiety, highlighting the scaffold's importance in agrochemical research. nih.gov

Research has shown that derivatives of pyrazole carbohydrazide possess significant antifungal activity. researchgate.netnih.gov A study of novel pyrazole analogues containing an aryl trifluoromethoxy group evaluated their in vitro activity against six plant pathogenic fungi. nih.gov One compound, 1v , was particularly effective against Fusarium graminearum, with an inhibition rate of 81.22%, slightly exceeding that of the commercial fungicide pyraclostrobin. nih.gov This compound also demonstrated a broad spectrum of activity against all other tested fungi. nih.gov

In another study, N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives were tested against the human pathogen Candida albicans. researchgate.net Similarly, a pyrazole derivative, compound 2 , was found to be highly active against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Hydrazone 21a also showed remarkable antifungal activity, with MIC values between 2.9 and 7.8 µg/mL, outperforming the standard clotrimazole. nih.gov These findings underscore the potential of pyrazole carbohydrazide derivatives as leads for developing new antifungal agents.

Derivative TypeFungal StrainActivityReference
Pyrazole Analogue (1v)Fusarium graminearum81.22% inhibition nih.gov
Pyrazole Analogue (1v)Colletotrichum micotianae56.03% inhibition nih.gov
Pyrazole Hydrazone (21a)Various fungiMIC: 2.9-7.8 µg/mL nih.gov
Pyrazole Derivative (2)Aspergillus nigerMIC: 1 µg/mL nih.gov

Anti-Inflammatory and Analgesic Properties Research

The pyrazole core is a well-established feature in many non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib, antipyrine, and phenylbutazone. nih.govmdpi.com Consequently, the synthesis and evaluation of new pyrazole derivatives for anti-inflammatory and analgesic properties remain an active area of research. rjpbr.comsciencescholar.us

Derivatives of pyrazole carbohydrazide have been investigated for these properties. nih.gov For instance, certain pyrazolone (B3327878) derivatives have shown effective anti-inflammatory activity in carrageenan-induced rat paw edema tests. nih.govresearchgate.net In one study, a newly synthesized compound, 4 , demonstrated superior anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov The fusion of pyrazole with other heterocyclic rings known for anti-inflammatory action, such as thiophene, has also been explored to create more potent agents. rjpbr.com

The analgesic, or pain-relieving, properties of pyrazole derivatives are often studied alongside their anti-inflammatory effects. nih.govzsmu.edu.ua The 4-dimethylaminephenyl derivative of 1H-pyrazole-4-carbohydrazide (17 ) exhibited antinociceptive activity that was found to be eleven times more potent than dipyrone. nih.gov Research into the combination of pyrazole derivatives of 1,2,4-triazol-3-thiol with fragments of saturated carboxylic acids has also yielded compounds with significant antinociceptive activity in acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua These studies highlight the potential of the pyrazole carbohydrazide scaffold in developing new anti-inflammatory and analgesic drugs. rjpbr.com

Antiparasitic Activity Investigations (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

Parasitic diseases, such as malaria, leishmaniasis, and trypanosomiasis, affect millions of people worldwide, necessitating the development of new and more effective treatments. Pyrazole carbohydrazide derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents. nih.govresearchgate.net

In the context of antimalarial research, the 4-hydroxyphenyl derivative 18 of 1H-pyrazole-4-carbohydrazide showed potential activity by targeting the cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Leishmanicidal activity has also been observed in this class of compounds. 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzilidene)-hydrazide derivatives (19 ) displayed marked activity against Leishmania amazonensis. researchgate.net In another study, a pyrazole derivative was tested for its activity against promastigotes of Leishmania mexicana, showing selectivity with an IC50 value of 25 μM. nih.gov

Furthermore, pyrazole derivatives have been evaluated for their efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov These investigations into the antiparasitic potential of pyrazole carbohydrazide derivatives indicate a broad spectrum of activity that warrants further exploration. nih.gov

Derivative TypeTarget OrganismActivityReference
1H-pyrazole-4-carbohydrazide derivative (18)Plasmodium falciparumInhibition of cysteine protease nih.gov
Pyrazole-4-carboxylic acid hydrazide derivative (19)Leishmania amazonensisMarked leishmanicidal activity researchgate.net
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanoneLeishmania mexicanaIC50: 25 μM globalresearchonline.net

Neuroprotective and Anticonvulsant Activity Studies

Neurological disorders represent a significant challenge in healthcare, and there is a continuous search for novel therapeutic agents. nih.govmanipal.edu Pyrazole-containing compounds have attracted considerable attention from medicinal chemists for their potential as neuroprotective and anticonvulsant agents. nih.govnih.gov

Several studies have demonstrated the anticonvulsant effects of pyrazole derivatives in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure assays. researchgate.netnih.govnih.gov A series of 1-phenyl-3-(4-substituted-phenyl)-1H-pyrazole-4-carbohydrazide derivatives showed anticonvulsant effects in these standard tests. researchgate.net In another study, a designed pyrazole derivative, 7h , was identified as the most potent anticonvulsant agent within its series, also showing a reduction in oxidative stress and inflammation markers in mice. nih.govkarger.com

Beyond anticonvulsant activity, the neuroprotective effects of pyrazole derivatives are also being investigated. nih.govresearchgate.net Research into new pyrazolone derivatives showed that one compound (Ic ) could ameliorate PTZ-induced seizures, oxidative stress, and inflammatory cascades. nih.gov Other studies have evaluated pyrazolo[3,4-d]pyridazine derivatives for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma cell death, with compound 5e showing significant relative neuroprotection. researchgate.net Recent research also highlights the potential of pyrazole derivatives in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. eurekaselect.com

Other Emerging Biological Activities and Therapeutic Prospects

The structural versatility of the pyrazole carbohydrazide scaffold has led to the exploration of its derivatives for a wide range of other biological activities, including anticancer and antiviral properties. nih.govnih.govnih.gov

The anticancer potential of pyrazole-5-carbohydrazide derivatives has been a particular focus. nih.gov Research has shown that certain derivatives can inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner. nih.govnih.gov For example, salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated as potent growth inhibitors of these cells, acting by inducing apoptosis. nih.gov More recent studies on pyrazole-based Schiff bases have also demonstrated cytotoxic activity against human lung (A549) and colon (Caco-2) cancer cell lines. mdpi.com

In addition to anticancer research, some pyrazole derivatives have shown antiviral activity. nih.gov One study reported that a 4,5-disubstituted pyrazole derivative containing a chlorine group exhibited potent antiviral activity against a broad panel of viruses. nih.gov The diverse biological activity spectrum of pyrazole carbohydrazides suggests that they will continue to be a fruitful area for the discovery of new therapeutic leads. nih.govresearchgate.net

Future Research Directions and Advanced Applications

Rational Design and Synthesis of Novel 4-Iodo-1H-pyrazole-5-carbohydrazide Analogs with Enhanced Biological Profiles

The rational design of novel analogs of this compound is a key area of research aimed at enhancing their biological activities. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core structure to improve efficacy and selectivity. nih.gov The pyrazole (B372694) ring itself is a well-established pharmacophore found in numerous drugs, and appropriate substitutions at various positions can significantly boost anticancer efficacy and tumor selectivity. nih.gov

The synthesis of such analogs often involves multi-step processes. For instance, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental method for creating the pyrazole core. mdpi.com More advanced and regioselective methods have been developed for introducing specific functionalities. For example, the treatment of 1-aryl-3-CF3-1H-pyrazoles with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) can selectively introduce an iodine atom at the C4 position. nih.gov The resulting 4-iodopyrazoles are valuable building blocks for further diversification through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of various aryl and ethynyl (B1212043) groups to generate a library of novel compounds. nih.gov

The biological evaluation of these new analogs is a critical step. For instance, a series of 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated as selective inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). nih.gov In these studies, modifications to the acyl group and substitutions on the phenyl ring were systematically explored to identify compounds with improved potency and selectivity. nih.gov One derivative with three methoxy (B1213986) groups on the phenyl ring was identified as the most potent nNOS inhibitor with good selectivity over iNOS. nih.gov

Table 1: Examples of Synthesized Pyrazole Analogs and Their Biological Focus

Starting Material/Core StructureSynthetic ModificationTarget Biological Activity
1-Aryl-3-CF3-1H-pyrazolesIodination followed by Suzuki-Miyaura or Sonogashira cross-couplingDevelopment of complex trifluoromethylated pyrazoles for potential therapeutic use. nih.gov
4,5-dihydro-1H-pyrazoleIntroduction of various substituents on the phenyl moiety and modification of the acyl groupSelective inhibition of nNOS/iNOS for potential neuroprotective applications. nih.govnih.gov
Pyrazole-4-carbohydrazideDerivatization to form various carbohydrazide (B1668358) derivativesExploration of antimicrobial and other biological activities. nih.gov

Development of Targeted Therapies and Drug Conjugates utilizing the Pyrazole Scaffold

The pyrazole scaffold is a promising platform for the development of targeted therapies and drug conjugates. Pyrazole derivatives have been shown to interact with a variety of biological targets implicated in cancer, including tubulin, EGFR, CDK, and BTK. nih.gov This inherent targeting ability makes them attractive for the design of drugs that can selectively act on cancer cells while minimizing damage to healthy tissues.

The development of drug conjugates involves linking a potent cytotoxic agent to a targeting moiety, such as a pyrazole derivative, that can selectively bind to cancer cells. While specific examples of drug conjugates using this compound are not yet widely reported, the principle is well-established. The pyrazole ring can be functionalized to act as a linker or as the targeting part of the conjugate.

Advanced Computational Modeling for Lead Optimization and Drug Discovery

Advanced computational modeling techniques, such as molecular docking, play a pivotal role in the lead optimization and drug discovery process for pyrazole-based compounds. nih.gov These in silico methods allow researchers to predict the binding affinity and interaction patterns of pyrazole derivatives with their biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Molecular docking studies have been successfully employed to investigate the interaction of pyrazole derivatives with various protein kinases, including VEGFR-2, Aurora A, and CDK2, which are important targets in cancer therapy. nih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions within the binding pocket of the target protein, providing valuable insights for optimizing the ligand structure. nih.gov For example, docking studies of pyrazole derivatives with cyclooxygenase (COX) enzymes have helped in understanding the structural requirements for inhibitory activity. researchgate.net The results of these computational analyses can prioritize the synthesis of compounds with the highest predicted activity, thus saving time and resources in the drug development pipeline. ijpbs.com

Table 2: Examples of Computational Docking Studies on Pyrazole Derivatives

Pyrazole Derivative ClassProtein TargetKey Findings
Substituted pyrazolesVEGFR-2, Aurora A, CDK2Identified potential inhibitors with good binding energies and inhibition constants, highlighting key interactions within the binding pockets. nih.gov
4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivativesCyclooxygenase-2 (COX-2)The 4,5-dihydro-1H-pyrazole ring was found to be important for interactions with the COX-2 enzyme. researchgate.net
Pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrase (hCA I and hCA II)In silico studies revealed that the synthesized compounds are potential inhibitor candidates for hCA I and hCA II enzymes. nih.gov

Exploration of Synergistic Effects in Combination Therapies

The exploration of synergistic effects in combination therapies represents a promising strategy to enhance the therapeutic efficacy of pyrazole derivatives and overcome drug resistance. Combining a pyrazole-based compound with a conventional chemotherapeutic agent can lead to a greater anticancer effect than either agent alone. nih.gov

A notable example is the synergistic effect observed when certain pyrazole derivatives are combined with doxorubicin (B1662922) in the treatment of claudin-low breast cancer. nih.gov This combination has shown promise in improving treatment outcomes and potentially minimizing side effects. nih.gov The development of combination therapies involving pyrazole derivatives is an active area of research, with the potential to offer more effective and durable responses in cancer patients.

Integration of Green Chemistry Principles for Sustainable Production

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for sustainable pharmaceutical production. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net Several green methods for pyrazole synthesis have been reported, which offer advantages over traditional synthetic routes in terms of environmental impact and efficiency. researchgate.net

These methods include the use of environmentally benign solvents like water, the application of nano-catalysts such as nano-ZnO, and the use of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comnih.govpharmacophorejournal.com For instance, an efficient and green protocol for the synthesis of 1,3,5-substituted pyrazoles has been developed using a nano-ZnO catalyst, resulting in excellent yields and an easy work-up procedure. nih.gov The "on water" synthesis of pyrazole-3-carboxylates using semicarbazide (B1199961) hydrochloride as a hydrazine alternative is another example of a green approach that avoids toxic reagents. rsc.org Adopting these green principles in the large-scale production of this compound can significantly reduce the environmental footprint of the pharmaceutical industry.

Investigation of this compound as a Building Block for Complex Heterocyclic Systems

The versatile structure of this compound makes it an excellent building block for the synthesis of more complex heterocyclic systems. The carbohydrazide moiety is a useful functional group that can participate in various cyclization reactions to form fused heterocyclic rings. semanticscholar.org Pyrazole-4-carbaldehydes, which can be derived from or converted to carbohydrazides, are known to be versatile precursors for a range of fused pyrazole systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrrolo[2,3-c]pyrazoles. semanticscholar.org

For example, 5-aminopyrazole derivatives, which share a similar core structure, are key starting materials for the synthesis of bioactive fused pyrazoles like pyrazolopyrimidines and pyrazolotriazines. nih.gov The synthesis of these complex systems often involves the reaction of the pyrazole precursor with other bifunctional reagents, leading to the construction of new rings fused to the pyrazole core. nih.gov The resulting fused heterocyclic systems often exhibit unique and potent biological activities, making this a fruitful area for drug discovery. nih.gov

Q & A

Q. Optimization Tips :

  • Control moisture and use inert atmospheres to prevent side reactions.
  • Adjust molar ratios of hydrazine to carbonyl precursors to maximize yield.
  • Reflux conditions and solvent polarity (e.g., ethanol vs. DCM) significantly impact reaction efficiency.

Q. Table 1: Synthetic Methods

MethodKey Reagents/ConditionsYield Optimization TipsReference
CyclizationPOCl₃, 120°C, anhydrousUse molecular sieves
Hydrazine cyclizationHydrazine hydrate, AcOH/I₂Optimize stoichiometry

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • IR : Identifies carbonyl (C=O) and N-H stretches of the carbohydrazide group .
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine at C4, hydrazide at C5) .
  • Crystallography :
    • SHELXL : Refines crystal structures using high-resolution X-ray data, resolving disorder or twinning .
    • OLEX2 : Integrates structure solution, refinement, and visualization, particularly for complex hydrogen-bonding networks .

Advanced: How can researchers address challenges in crystallizing this compound?

Answer:
Crystallization challenges often arise from:

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Disorder : Apply restraints (e.g., SIMU/DELU) to model atomic displacement parameters (ADPs) .
  • Solvent incorporation : Optimize slow evaporation in mixed solvents (e.g., DCM/hexane) to stabilize lattice formation.

Pro Tip : Collect high-resolution data (≤ 0.8 Å) to resolve heavy iodine atoms and hydrogen-bonding interactions .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting biological activity?

Answer:

  • Substitution strategy : Modify the hydrazide group (e.g., benzoylation) or iodine position to alter electronic effects .
  • Biological assays : Test analogs against bacterial DNA gyrase (IC₅₀ assays) or kinase targets .
  • Docking simulations : Use AutoDock or Schrödinger Suite to predict binding modes and guide synthetic priorities .

Q. Table 2: SAR Insights from Analog Studies

Modification SiteBiological Activity TrendKey Reference
Hydrazide (N′-benzoyl)Enhanced gyrase inhibition
Iodo substitution (C4)Increased halogen-bonding

Advanced: How to resolve contradictions in proposed reaction mechanisms for pyrazole-carbohydrazide synthesis?

Answer:
Contradictions (e.g., competing cyclization pathways) require:

  • Isotopic labeling : Track intermediates via ¹⁵N-labeled hydrazine in NMR .
  • Computational studies : Perform DFT calculations to compare activation energies of proposed pathways .
  • Kinetic analysis : Monitor reaction progress via LC-MS to identify rate-determining steps .

Advanced: What advanced techniques confirm the electronic effects of substituents on the pyrazole ring?

Answer:

  • X-ray photoelectron spectroscopy (XPS) : Quantifies electron-withdrawing/donating effects via binding energy shifts of iodine (3d orbitals) .
  • Cyclic voltammetry : Measures redox potentials to assess substituent influence on electron density .
  • Theoretical calculations : Use Gaussian or ORCA to map electrostatic potential surfaces and frontier molecular orbitals .

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